molecular formula C14H12BrNO2 B2786883 4-(Benzyloxy)-2-bromobenzamide CAS No. 1820665-08-4

4-(Benzyloxy)-2-bromobenzamide

Cat. No.: B2786883
CAS No.: 1820665-08-4
M. Wt: 306.159
InChI Key: RYJKKIIFSNBNLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-2-bromobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyloxy group at the 4-position and a bromine atom at the 2-position of the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2-bromobenzamide typically involves the following steps:

    Bromination: The starting material, 4-hydroxybenzamide, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.

    Benzyloxy Protection: The hydroxyl group at the 4-position is then protected by reacting with benzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to form the benzyloxy group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-bromobenzamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 2-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF) complex.

Major Products

    Nucleophilic Substitution: Formation of substituted benzamides.

    Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: Formation of benzylamine derivatives.

Scientific Research Applications

4-(Benzyloxy)-2-bromobenzamide has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.

    Material Science: Utilized in the preparation of functional materials, such as polymers and liquid crystals, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of bromine.

    4-(Benzyloxy)-2-fluorobenzamide: Similar structure but with a fluorine atom instead of bromine.

    4-(Benzyloxy)-2-iodobenzamide: Similar structure but with an iodine atom instead of bromine.

Uniqueness

4-(Benzyloxy)-2-bromobenzamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its reactivity and binding properties compared to its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

2-bromo-4-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJKKIIFSNBNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.